

An In-depth Technical Guide to Arteanoflavone: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteanoflavone, a flavonoid compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **arteanoflavone**, alongside an exploration of its biological activities and associated signaling pathways. Detailed experimental methodologies are presented to facilitate further research and development.

Physicochemical Properties

Arteanoflavone is a yellow powder with the molecular formula C19H18O8 and a molecular weight of approximately 374.35 g/mol . While a precise melting point has not been definitively reported in publicly available literature, its solubility has been qualitatively described in various organic solvents.

Table 1: Physical and Chemical Properties of Arteanoflavone



Property	Value	Source(s)
Molecular Formula	C19H18O8	N/A
Molecular Weight	374.35 g/mol	N/A
Appearance	Yellow powder	N/A
IUPAC Name	5,7-dihydroxy-6-methoxy-2- (3,4,5- trimethoxyphenyl)chromen-4- one	N/A
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	N/A
Melting Point	Not definitively reported	N/A

Spectral Data

Detailed experimental spectral data for **arteanoflavone**, including specific peak assignments for NMR, a definitive fragmentation pattern for mass spectrometry, precise absorption maxima for UV-Vis, and characteristic peaks for IR spectroscopy, are not extensively available in the current body of scientific literature. The following sections provide general characteristics expected for a flavonoid of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound with the proposed structure of **arteanoflavone**, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the flavonoid backbone and its substituents. Researchers can refer to established databases and literature on similar flavonoid structures for predicted chemical shifts.[1][2][3][4][5]

Mass Spectrometry (MS)

The mass spectrum of **arteanoflavone** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under techniques like ESI-MS/MS would likely involve characteristic losses of small molecules such as CO, H₂O, and



methyl groups, as well as retro-Diels-Alder (rDA) fragmentation of the C-ring, which is typical for flavonoids.[6][7][8][9][10][11][12][13]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **arteanoflavone** in a solvent like methanol is anticipated to display two major absorption bands, which are characteristic of the flavone skeleton.[14][15][16][17][18][19] [20][21][22][23] Band I, typically in the range of 300-400 nm, is associated with the B-ring cinnamoyl system, while Band II, usually between 240-280 nm, corresponds to the A-ring benzoyl system.

Infrared (IR) Spectroscopy

The FTIR spectrum of **arteanoflavone** would be expected to show characteristic absorption bands corresponding to its functional groups. These would include O-H stretching vibrations from the hydroxyl groups, C=O stretching from the ketone group on the C-ring, C-O stretching from the ether linkages, and C=C stretching from the aromatic rings.[18][24][25][26][27][28][29]

Biological Activity and Signaling Pathways

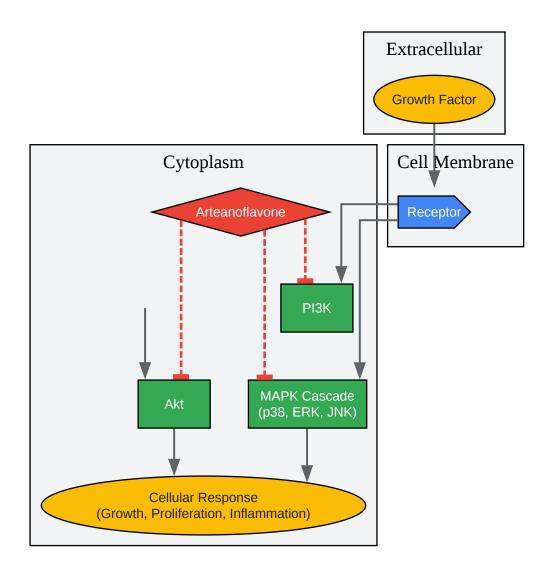
Arteanoflavone has been shown to modulate key cellular signaling pathways, suggesting its potential as a therapeutic agent. Specifically, it has been observed to affect the phosphorylation of proteins within the PI3K/Akt and MAPK signaling cascades.[30]

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK pathways are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders.

Arteanoflavone has been demonstrated to decrease the phosphorylation of PI3K and Akt, as well as the MAPK proteins p38, ERK, and JNK, in stimulated platelets.[30] This inhibitory action suggests that **arteanoflavone** may exert anti-inflammatory and anti-proliferative effects.





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Figure 1: Arteanoflavone's inhibitory effect on PI3K/Akt and MAPK pathways.

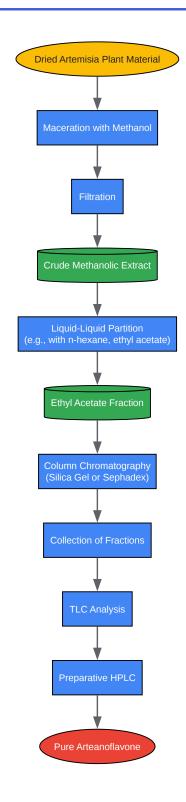
Experimental Protocols

The following are generalized protocols that can be adapted for the study of **arteanoflavone**.

Isolation and Purification of Arteanoflavone from Artemisia Species

This protocol outlines a general procedure for the extraction and purification of flavonoids from Artemisia species, which can be optimized for **arteanoflavone**.





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Figure 2: General workflow for the isolation and purification of **arteanoflavone**.

Methodology:



- Extraction: Dried and powdered aerial parts of the Artemisia plant are macerated with methanol at room temperature.
- Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
- Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity. The flavonoid-rich ethyl acetate fraction is collected.
- Chromatography: The ethyl acetate fraction is further purified using column chromatography
 on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography
 (HPLC) to isolate pure arteanoflavone.[2][10][31][32]

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of arteanoflavone on cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of **arteanoflavone** and incubated for a specified period (e.g., 24, 48, 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is calculated relative to untreated control cells.[3][7][13][14][31]

Western Blot Analysis of PI3K/Akt Signaling

This protocol details the investigation of **arteanoflavone**'s effect on the PI3K/Akt signaling pathway.[30]



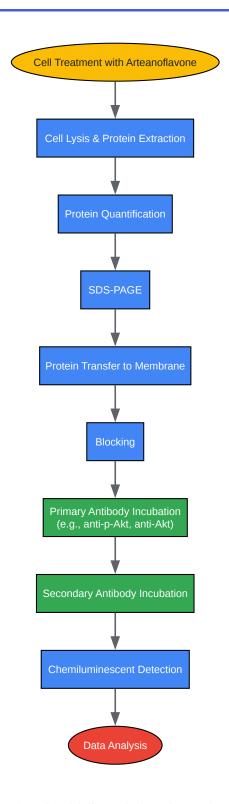




Methodology:

- Cell Treatment and Lysis: Cells are treated with **arteanoflavone** and/or a stimulant (e.g., a growth factor) for the desired time. Subsequently, cells are lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and Akt.
- Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][8][32]





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Figure 3: Workflow for Western blot analysis of PI3K/Akt signaling.

Conclusion



Arteanoflavone presents as a promising flavonoid with potential therapeutic value, particularly through its modulation of the PI3K/Akt and MAPK signaling pathways. While foundational physicochemical data is available, a comprehensive understanding of its properties necessitates further detailed spectroscopic analysis. The experimental protocols provided herein offer a framework for researchers to further investigate the biological activities and mechanisms of action of **arteanoflavone**, paving the way for its potential development as a novel therapeutic agent.

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